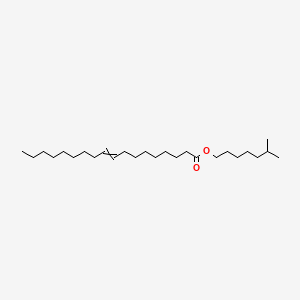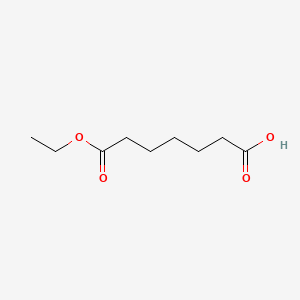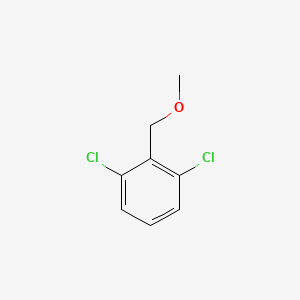
ジアリルメチルアミン
概要
説明
Diallylmethylamine is a tertiary amine . It is a chemical compound with the molecular formula (CH2=CHCH2)2NCH3 .
Synthesis Analysis
Diallylmethylamine can be prepared from the reaction between aqueous methylamine and allylchloride in the presence of polyglycol-400, which acts as a phase transfer catalyst . It may also be used in the synthesis of diallyldimethylammonium iodide, diallylethylmethylammonium bromide, diallylbenzylmethylammonium chloride, and alkyl substituted diallylmethyl quaternary ammonium salt monomers .
Molecular Structure Analysis
The molecular weight of Diallylmethylamine is 111.18 . The molecular structure can be represented as (CH2=CHCH2)2NCH3 .
Chemical Reactions Analysis
Diallylmethylamine interacts with its own radicals in solvent. The potential energy profiles of reactions of Diallylmethylamine and its protonated and quaternary forms with their own radicals were calculated by the semiempirical MNDO-PM3 method .
Physical And Chemical Properties Analysis
Diallylmethylamine has a refractive index of n20/D 1.43 (lit.), a boiling point of 111 °C (lit.), and a density of 0.789 g/mL at 25 °C (lit.) .
科学的研究の応用
酸性環境における腐食抑制
ジアリルメチルアミン系環状ポリマーは、腐食防止における可能性を秘めた用途のために合成され、特性評価されています。 これらのポリマーは、油井酸処理プロセスで一般的な模擬酸性環境で特に有用です . ポリマーは高い腐食抑制効率を示し、それはヨウ化物イオンの添加によってさらに強化されます。この用途は、酸処理中の金属表面を保護するために石油産業において重要です。
第四級アンモニウム塩の合成
ジアリルメチルアミンは、さまざまな第四級アンモニウム塩の合成における主要な前駆体です . これらの塩は、消毒剤、界面活性剤、相間移動触媒など、幅広い用途を持っています。アルキル置換ジアリルメチル第四級アンモニウム塩モノマーを作成する能力は、ポリマー科学および工業化学におけるこの化合物の有用性を拡大します。
ポリマー科学とエンジニアリング
この化合物は、さまざまなモノマーとの反応性により、特定の特性を持つ新規コポリマーを創出できます . これらのコポリマーは、環境刺激に応答するスマートマテリアルや、機械的特性が向上したマテリアルなど、さまざまな用途に合わせて調整できます。
生体医用アプリケーション
ジアリルメチルアミン誘導体は、生体適合性と生分解性の特性を持つハイドロゲルを形成するために使用できます . これらのハイドロゲルは、薬物送達システム、組織工学、細胞成長のための足場として、生体医用工学分野における化合物の重要性を示す潜在的な用途を持っています。
作用機序
Target of Action
Diallylmethylamine, also known as Methyldiallylamine, primarily targets its own radicals in the solvent . The compound interacts with these radicals, which play a crucial role in the chain propagation and chain transfer to monomer in radical polymerization .
Mode of Action
The interaction of Diallylmethylamine with its targets involves a series of reactions that have been simulated and studied. The potential energy profiles of these reactions were calculated using the semiempirical MNDO-PM3 method . This method takes into account electrostatic solvation effects within the framework of the self-consistent reaction field model . It was found that protonation and quaternization lead to a successive increase in the activation energy of mobile allyl hydrogen atom abstraction and an increase in the difference between the activation barriers to competing reactions of chain transfer and propagation .
Biochemical Pathways
The biochemical pathways affected by Diallylmethylamine involve chain propagation and chain transfer to monomer in radical polymerization . These reactions occur in dilute solutions with different dielectric permittivities of the solvents . The results obtained from studying these reactions make it possible to predict the conditions of the synthesis of high-molecular-weight polymers based on diallylamine monomers .
Pharmacokinetics
The compound’s interaction with its own radicals in the solvent suggests that its bioavailability may be influenced by the dielectric permittivity of the solvent .
Result of Action
The molecular and cellular effects of Diallylmethylamine’s action primarily involve the synthesis of high-molecular-weight polymers based on diallylamine monomers . This is achieved through the compound’s interaction with its own radicals in the solvent, leading to chain propagation and chain transfer to monomer in radical polymerization .
Action Environment
The action of Diallylmethylamine is influenced by environmental factors such as the dielectric permittivity of the solvent . This factor affects the compound’s interaction with its own radicals in the solvent, thereby influencing its efficacy and stability . Additionally, the compound’s mode of action, including chain propagation and chain transfer to monomer in radical polymerization, occurs in dilute solutions , suggesting that the concentration of the solvent may also play a role in its action.
Safety and Hazards
特性
IUPAC Name |
N-methyl-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESLFUSXZBFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55553-13-4 | |
| Record name | Poly(methyldiallylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55553-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062402 | |
| Record name | N-Methyldiallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2424-01-3 | |
| Record name | Diallylmethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N-methyl-N-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyldiallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyldiallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3479W9P84T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
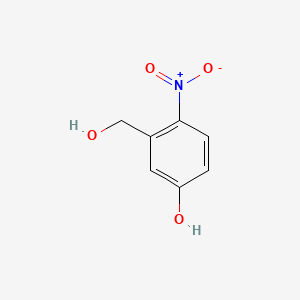

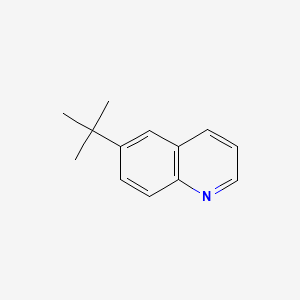
![[4-(2,3,4-trihydroxybenzoyl)phenyl] 6-(diazenyldiazenyl)-5-oxo-8H-naphthalene-1-sulfonate](/img/no-structure.png)
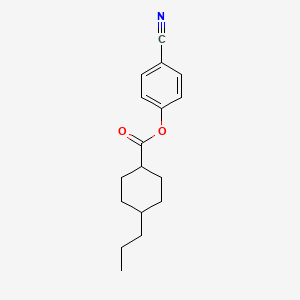
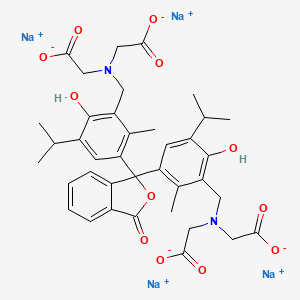

![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)


